molecular formula C13H24N2O2 B2660291 tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate CAS No. 2383680-32-6

tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate

Cat. No.: B2660291
CAS No.: 2383680-32-6
M. Wt: 240.347
InChI Key: IWOORUDLOGPJHG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₂₄N₂O₂
Molecular Weight: 240.35 g/mol
Structural Features:

  • Contains a spiro[3.3]heptane core, a bicyclic system with two fused three-membered rings.
  • Functionalized with an aminomethyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 1.
  • The Boc group enhances solubility and stability during synthetic processes, while the spiro architecture imparts conformational rigidity .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)spiro[3.3]heptan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOORUDLOGPJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and low temperature (0-5°C).

    Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and the base is added to the solution. The tert-butyl chloroformate is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate may offer neuroprotective benefits. For instance, studies have shown that spirocyclic compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Neuroprotection

A study published in Pharmacology Research investigated the effects of structurally related spiro compounds on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting a neuroprotective role for these compounds .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related carbamate derivatives, revealing notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlight the potential use of these compounds in developing new antimicrobial agents .

Activity TypeCompoundObserved Effect
Neuroprotectivetert-butyl N-[3-(aminomethyl)...Reduction in oxidative stress and inflammation
AntimicrobialRelated carbamate derivativesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical distinctions between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference ID
tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate (Target) C₁₃H₂₄N₂O₂ 240.35 Spiro[3.3]heptane core, aminomethyl group, Boc protection Drug discovery building block; rigidity enhances pharmacokinetics
tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate C₁₂H₂₂N₂O₂ 226.32 Spiro[3.3]heptane core, amino group (not aminomethyl), Boc protection Likely intermediate for bioactive molecules; reduced polarity vs. target compound
{2-aminospiro[3.4]octan-2-yl}methanol C₈H₁₅NO 157.21 Spiro[3.4]octane core, amino group, hydroxymethyl substituent Potential for metal chelation or hydrogen bonding; smaller spiro system
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₂₀N₂O₂ 236.29 Azabicyclo[3.1.0]hexane core, aminomethyl group, Boc protection Used in CNS-targeting drug candidates; nitrogen enhances polarity
tert-butylN-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate C₁₂H₂₂N₂O₂ 226.32 Bicyclo[2.2.1]heptane core, amino group, Boc protection High ring strain; potential for strained-kinase inhibitors
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate C₁₁H₁₉NO₃ 213.27 Smaller spiro[2.2]pentane core, hydroxymethyl group, Boc protection Limited applications due to extreme ring strain; experimental synthetic intermediate

Physicochemical and Functional Comparisons

Spiro vs. Bicyclo Systems
  • The spiro[3.3]heptane core in the target compound provides a balance of rigidity and synthetic accessibility compared to smaller spiro systems (e.g., spiro[2.2]pentane in ) or strained bicyclo frameworks (e.g., bicyclo[2.2.1]heptane in ). Larger spiro systems reduce ring strain, enhancing stability .
Substituent Effects
  • Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound increases molecular weight and hydrophilicity compared to its amino-substituted analog (C₁₂H₂₂N₂O₂, ). This may improve solubility in aqueous media.
  • Hydroxymethyl vs. Boc Protection: Compounds like {2-aminospiro[3.4]octan-2-yl}methanol lack Boc protection, making them more reactive but less stable during synthesis.

Biological Activity

tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate
  • CAS Number : 2383680-32-6
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol

The biological activity of tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein-protein interactions, particularly those involving menin and MLL fusion proteins, which are implicated in certain types of leukemia .

Anticancer Properties

Research has indicated that compounds similar to tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate exhibit promising anticancer properties. For instance, inhibitors targeting the menin-MLL interaction have been shown to suppress the proliferation of cancer cells in vitro .

Case Studies and Research Findings

  • Inhibitory Activity Against Menin-MLL Interaction :
    • A study demonstrated that compounds designed to inhibit the menin-MLL interaction effectively reduced cell viability in leukemia cell lines.
    • The mechanism involved disruption of transcriptional activation mediated by MLL fusion proteins, leading to apoptosis in affected cells .
  • Neuroprotection in Animal Models :
    • In experimental models of neurodegeneration, similar spirocyclic compounds have shown a reduction in neuronal loss and improved cognitive function when administered prior to neurotoxic insult .
    • These findings suggest that tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate may have potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction in neuronal loss
Protein InteractionInhibition of menin-MLL interaction

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with functionalization of the spiro[3.3]heptane scaffold. Key steps include:

  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution on a halogenated spiroheptane precursor .
  • Carbamate Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) to form the carbamate .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical due to polar intermediates. Yields vary (40–70%) depending on steric hindrance of the spiro system and reaction temperature optimization .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :
    • HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects residual solvents/byproducts .
    • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of epimerization in the spiro system) and Boc-group integrity. Key signals include tert-butyl protons at ~1.4 ppm and carbamate carbonyl at ~155 ppm in ¹³C NMR .
    • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding patterns, critical for structure-activity studies .

Advanced Research Questions

Q. What strategies address steric hindrance during functionalization of the spiro[3.3]heptane core?

The rigid spiro architecture imposes significant steric constraints:

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for sluggish steps (e.g., amidation) while minimizing decomposition .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables selective C–N bond formation without disrupting the spiro system .
  • Protecting Group Alternatives : Trifluoroacetyl (TFA) or allyloxycarbonyl (Alloc) groups may offer better deprotection efficiency compared to Boc in sterically crowded environments .

Q. How do hydrogen-bonding interactions in the solid state influence its physicochemical properties?

X-ray studies of analogous carbamates reveal:

  • Intramolecular N–H⋯O Bonds : Stabilize the carbamate moiety, reducing conformational flexibility .
  • Intermolecular C–H⋯O Networks : Drive crystal packing into chains or dimers (e.g., R₂²(10) motifs), affecting solubility and melting points . Computational modeling (DFT) predicts these interactions correlate with bioavailability in drug design .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

  • Spiro Isomerization : Undetected epimerization during synthesis leads to diastereomeric mixtures, inflating apparent yields . Mitigate via chiral HPLC or asymmetric catalysis .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote Boc-group cleavage under prolonged heating. Alternatives like THF/water biphasic systems balance reactivity and stability .

Methodological Considerations

Q. What computational tools are recommended for predicting reactivity and stability?

  • Molecular Dynamics (MD) Simulations : Model spirocyclic ring dynamics and solvent interactions .
  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., carbamate formation) and optimize transition states .
  • Cheminformatics Platforms : Use tools like Schrödinger Suite or Gaussian for QSAR modeling, leveraging crystallographic data from CSD (Cambridge Structural Database) .

Q. How should researchers handle conflicting spectral data during characterization?

  • Cross-Validation : Compare NMR shifts with structurally similar spiro compounds (e.g., 6-amino-2-azaspiro[3.3]heptane derivatives) .
  • Isotopic Labeling : ¹⁵N-labeled Boc groups clarify ambiguous signals in crowded spectral regions .
  • Synchrotron XRD : Resolves ambiguities in stereochemistry for low-quality single crystals .

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